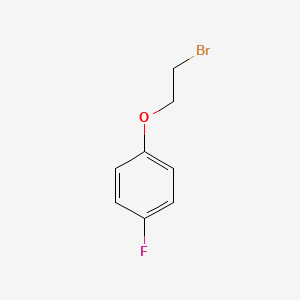

1-(2-Bromoethoxy)-4-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSPKRUNMHMICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366435 | |

| Record name | 1-(2-bromoethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332-48-9 | |

| Record name | 1-(2-Bromoethoxy)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-bromoethoxy)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-(2-bromoethoxy)-4-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-fluorobenzene (CAS Number 332-48-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-4-fluorobenzene is a halogenated aromatic ether that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring a reactive bromoethoxy chain and a fluorinated phenyl ring, makes it a versatile building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound.

Physicochemical and Spectral Data

The following tables summarize the key physical and predicted spectral properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 332-48-9 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Clear colorless to brownish liquid after melting |

| Melting Point | 58-60 °C |

| Boiling Point | 66 °C at 0.1 mmHg |

| Density | ~1.49 g/cm³ (estimate) |

| Refractive Index | ~1.530-1.532 |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (AA'BB' system): δ 6.8-7.1 ppm. Methylene protons adjacent to oxygen (-OCH₂-): Triplet, δ ~4.2 ppm. Methylene protons adjacent to bromine (-CH₂Br): Triplet, δ ~3.6 ppm. |

| ¹³C NMR | Aromatic carbons: δ 115-160 ppm (C-F coupling expected). Methylene carbon adjacent to oxygen (-OCH₂-): δ ~68 ppm. Methylene carbon adjacent to bromine (-CH₂Br): δ ~29 ppm. |

| IR Spectroscopy | C-F stretch: ~1220 cm⁻¹. C-O-C (ether) stretch: ~1100-1250 cm⁻¹. C-Br stretch: ~600-700 cm⁻¹. Aromatic C-H stretch: ~3030 cm⁻¹. Aromatic C=C stretch: ~1500-1600 cm⁻¹. |

| Mass Spectrometry | Molecular ion (M⁺) peak with characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in ~1:1 ratio) at m/z 218 and 220. Fragmentation may involve loss of the bromoethyl group or cleavage of the ether bond. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Williamson ether synthesis, involving the reaction of 4-fluorophenol with 1,2-dibromoethane in the presence of a base.

Synthesis of this compound

Experimental Protocol:

-

To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Add 1,2-dibromoethane (1.5-3.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield this compound.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is characterized by the bromoethoxy group, which is susceptible to nucleophilic substitution, and the fluorophenyl ring. The bromine atom on the ethyl chain can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Nucleophilic Substitution Reactions

The bromo group can be substituted by amines, thiols, azides, and other nucleophiles to create a library of derivatives.

General Experimental Protocol for Nucleophilic Substitution:

-

Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add the desired nucleophile (1.0-1.5 eq) and a base if necessary (e.g., K₂CO₃ or triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) for 4-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Application in the Synthesis of a Hypothetical Drug Candidate

To illustrate its utility in drug discovery, a hypothetical synthesis of a G-protein coupled receptor (GPCR) modulator is presented. GPCRs are a large family of transmembrane receptors involved in numerous physiological processes and are prominent drug targets.

Illustrative Synthesis:

This compound can be reacted with a secondary amine, such as piperidine, via nucleophilic substitution to form an intermediate. This intermediate can then be further functionalized. While a direct synthesis of an approved drug from this starting material is not readily found in the public domain, this pathway exemplifies its potential.

Potential Impact on Signaling Pathways

By serving as a scaffold for GPCR modulators, derivatives of this compound could potentially influence a variety of signaling cascades. GPCRs, upon activation by a ligand, can couple to different G proteins (e.g., Gs, Gi, Gq), leading to downstream effects such as changes in cyclic AMP (cAMP) levels, intracellular calcium concentration, or activation of protein kinase pathways. The specific signaling pathway modulated would depend on the final structure of the drug candidate and the GPCR it targets.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as an irritant and may cause skin, eye, and respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 3: Hazard Information

| Hazard Class | Statement |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Irritation | May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and other applications. Its dual reactivity allows for the introduction of a wide range of functionalities, making it a key building block for creating diverse chemical libraries. The presence of a fluorine atom is particularly advantageous for tuning the properties of the final products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to utilize this compound in their synthetic endeavors.

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-4-fluorobenzene is a halogenated aromatic ether that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The presence of both a reactive bromoethoxy group and a fluorinated phenyl ring imparts unique physicochemical properties and synthetic versatility to the molecule. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this intermediate attractive for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| CAS Number | 332-48-9 | |

| Melting Point | 58-60 °C | |

| Boiling Point | 66 °C at 0.1 mmHg | |

| Density (estimate) | 1.4901 g/cm³ | |

| Refractive Index | 1.53-1.532 | |

| Solubility | Minimal in water; Soluble in common organic solvents. | [2][3] |

| pKa (predicted) | No data available | |

| logP (predicted) | No data available |

Synthesis and Purification

This compound is typically synthesized via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-fluorophenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane to form the desired ether.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Materials:

-

4-Fluorophenol

-

1,2-Dibromoethane

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)[4]

-

A suitable solvent (e.g., acetone, acetonitrile, DMF)[4]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol in the chosen solvent.

-

Add the base to the solution and stir until the 4-fluorophenol is completely deprotonated to form the 4-fluorophenoxide.

-

Slowly add an excess of 1,2-dibromoethane to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude product.

Purification Protocol: Silica Gel Column Chromatography

The crude this compound can be purified by silica gel column chromatography.[5]

Materials:

-

Crude this compound

-

Silica gel (100-200 or 200-300 mesh)

-

Eluent system: Petroleum ether/Ethyl acetate (e.g., 10:1 v/v)[5]

Procedure:

-

Prepare a silica gel column using the chosen eluent system.

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the petroleum ether/ethyl acetate mixture.

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Data

At the time of this writing, publicly available experimental spectra for this compound are limited. However, based on the analysis of structurally similar compounds, the expected spectral characteristics are outlined below.

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: The four protons on the 4-fluorophenyl ring will likely appear as a complex multiplet in the aromatic region (typically δ 6.8-7.2 ppm). The fluorine atom will cause splitting of the signals of the adjacent protons.

-

Ethoxy Protons: The two methylene groups of the ethoxy chain will appear as two triplets. The methylene group attached to the oxygen (-O-CH₂-) is expected to be downfield (around δ 4.3 ppm) due to the deshielding effect of the oxygen atom. The methylene group attached to the bromine (-CH₂-Br) will also be downfield (around δ 3.6 ppm) due to the electronegativity of the bromine atom.

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum

The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule.

-

Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 115-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹J-CF), and the other aromatic carbons will show smaller two- and three-bond couplings.

-

Aliphatic Carbons: Two signals are expected for the ethoxy chain carbons. The carbon attached to the oxygen (-O-CH₂-) will be around δ 68 ppm, and the carbon attached to the bromine (-CH₂-Br) will be further upfield, around δ 30 ppm.

Predicted IR (Infrared) Spectrum

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C-F Stretch: A strong absorption band is expected in the region of 1200-1250 cm⁻¹.

-

C-O-C Stretch (Aromatic Ether): A strong, characteristic absorption band will appear around 1240 cm⁻¹ (asymmetric stretch) and a weaker one around 1030 cm⁻¹ (symmetric stretch).

-

C-H Stretch (Aromatic): Peaks will be observed just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Aromatic C=C Bending: Out-of-plane bending vibrations for the para-substituted ring will appear in the 810-840 cm⁻¹ region.

Predicted Mass Spectrum (MS)

The mass spectrum, likely obtained by electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 218 and 220 in an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Fragmentation may involve the loss of the bromine atom, cleavage of the ether bond, and fragmentation of the ethoxy chain. Common fragments could include [M-Br]⁺, [M-OCH₂CH₂Br]⁺, and ions corresponding to the fluorophenyl moiety.

Applications in Drug Development

The fluorophenyl moiety is a common feature in many pharmaceuticals due to the beneficial effects of fluorine substitution. The incorporation of fluorine can block metabolic pathways, increase binding affinity to target proteins, and modulate the pKa of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

This compound serves as a versatile intermediate to introduce the 4-fluorophenoxyethyl group into a larger molecule. The bromo group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile connection of this fragment to a variety of molecular scaffolds.

Logical Relationships and Experimental Workflows

The synthesis and application of this compound can be visualized through the following logical workflow.

This diagram illustrates the progression from starting materials through synthesis and purification to the final application of this compound in the generation and testing of new potential drug candidates.

Conclusion

This compound is a strategically important intermediate for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its purification can be achieved using standard laboratory techniques. The presence of the fluorophenyl group offers the potential to enhance the pharmacological properties of new molecular entities. This technical guide provides a foundational understanding of its physicochemical properties and synthetic utility, which will be of value to researchers and scientists working in the field of drug development. Further research to obtain detailed experimental spectral data and to explore its application in the synthesis of specific bioactive molecules is warranted.

References

Spectroscopic and Synthetic Profile of 1-(2-Bromoethoxy)-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene. This compound serves as a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its characterization and preparation essential for its effective utilization.

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, this section presents predicted data based on the analysis of its constituent functional groups and spectral data from analogous compounds. These predictions provide a reliable reference for the identification and characterization of the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the fluorobenzene ring and the aliphatic protons of the bromoethoxy group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.05 - 6.95 | Multiplet | 2H | Ar-H (ortho to F) |

| ~ 6.90 - 6.80 | Multiplet | 2H | Ar-H (ortho to O) |

| ~ 4.30 | Triplet | 2H | -O-CH₂- |

| ~ 3.65 | Triplet | 2H | -CH₂-Br |

Predicted in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and bromoethoxy substituents, as well as two signals for the aliphatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.5 (d, ¹JCF ≈ 240 Hz) | Ar-C-F |

| ~ 154.5 | Ar-C-O |

| ~ 116.5 (d, ²JCF ≈ 23 Hz) | Ar-C (ortho to F) |

| ~ 116.0 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to O) |

| ~ 68.5 | -O-CH₂- |

| ~ 29.0 | -CH₂-Br |

Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to carbon-fluorine coupling.

MS (Mass Spectrometry)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 220/218 | Moderate | [M]⁺ (Molecular ion) |

| 139 | Moderate | [M - CH₂CH₂Br]⁺ |

| 111 | High | [M - OCH₂CH₂Br]⁺ |

| 109/107 | High | [CH₂CH₂Br]⁺ |

Predicted for Electron Ionization (EI) source.

IR (Infrared) Spectroscopy

The IR spectrum will display absorption bands characteristic of the aromatic C-H, C-F, C-O, and aliphatic C-H and C-Br bonds.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2960-2850 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1500 | Strong | Aromatic C=C stretch |

| ~ 1250-1200 | Strong | Aryl-O stretch |

| ~ 1220-1180 | Strong | C-F stretch |

| ~ 650-550 | Medium-Strong | C-Br stretch |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.[1][2][3]

Materials and Reagents

-

4-Fluorophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone.

-

Addition of Reagent: While stirring the suspension, add 1,2-dibromoethane (3.0 eq.).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Structural Analysis of 1-(2-Bromoethoxy)-4-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural analysis of 1-(2-Bromoethoxy)-4-fluorobenzene (CAS No. 332-48-9). Due to the limited availability of published experimental data for this specific compound, this document outlines the expected analytical results based on established spectroscopic principles and data from structurally analogous compounds. It includes predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a representative experimental protocol for its synthesis, and a generalized workflow for the structural elucidation of novel organic compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a halogenated aromatic ether. Such compounds are of interest in organic synthesis and medicinal chemistry as building blocks for more complex molecules. The presence of three distinct functionalities—a fluorinated benzene ring, an ether linkage, and a bromoalkane chain—makes it a versatile intermediate. A thorough structural characterization is paramount to confirm its identity and purity before its use in further synthetic steps. This guide details the analytical techniques used for such a characterization.

Physicochemical Properties

Basic physicochemical properties of this compound are compiled from available sources.

| Property | Value | Source |

| CAS Number | 332-48-9 | [1] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | FC1=CC=C(OCCBr)C=C1 | [1] |

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methylene groups of the ethoxy chain. The aromatic region will display a characteristic pattern for a 1,4-disubstituted benzene ring, further complicated by coupling to the fluorine atom.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.00 - 7.10 | m | 2H | Ar-H (ortho to F) | Expected to be a multiplet due to coupling with adjacent protons and the fluorine atom. |

| ~ 6.85 - 6.95 | m | 2H | Ar-H (ortho to O) | Expected to be a multiplet due to coupling with adjacent protons and the fluorine atom. |

| ~ 4.25 | t | 2H | -O-CH₂- | Triplet due to coupling with the adjacent -CH₂Br group. |

| ~ 3.60 | t | 2H | -CH₂-Br | Triplet due to coupling with the adjacent -OCH₂- group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals: four for the aromatic carbons and two for the aliphatic carbons. The aromatic carbon signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, ⁴JCF).

Table 2: Predicted ¹³C NMR Data (Proton Decoupled, Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 158.0 (d) | C-F | Large one-bond C-F coupling constant (¹JCF). |

| ~ 154.0 (d) | C-O | Small four-bond C-F coupling constant (⁴JCF). |

| ~ 116.0 (d) | CH (ortho to F) | Two-bond C-F coupling constant (²JCF). |

| ~ 115.5 (d) | CH (ortho to O) | Three-bond C-F coupling constant (³JCF). |

| ~ 68.0 | -O-CH₂- | |

| ~ 29.0 | -CH₂-Br |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1500 | Strong | Aromatic C=C stretch |

| ~ 1250 - 1200 | Strong | Aryl-F stretch |

| ~ 1240 - 1020 | Strong | Aryl-O-C stretch (asymmetric & symmetric) |

| ~ 650 - 550 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 218/220 | ~ 50/50 | [M]⁺ (Molecular ion) |

| 123 | High | [M - CH₂CH₂Br]⁺ |

| 111 | Moderate | [C₆H₄FO]⁺ |

| 95 | High | [C₆H₄F]⁺ |

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general method for the Williamson ether synthesis, which can be adapted for the preparation of the title compound.

Materials:

-

4-Fluorophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-fluorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

General Protocol for Spectroscopic Analysis

Instrumentation:

-

NMR: Bruker Avance III 400 MHz spectrometer (or equivalent).

-

IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a UATR accessory.

-

MS: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

Sample Preparation and Analysis:

-

NMR: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra at room temperature.

-

IR: Place a small amount of the neat liquid sample directly onto the ATR crystal and record the spectrum.

-

MS: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS system.

Visualizations

The following diagrams illustrate the logical workflow for the structural analysis of a synthesized compound.

Caption: General workflow for synthesis and structural confirmation.

Caption: Relationship between structure and spectroscopic data.

Conclusion

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While direct experimental data is not widely published, a comprehensive analysis based on the foundational principles of NMR, IR, and mass spectrometry, supported by data from analogous compounds, allows for a confident prediction of its structural features. The protocols and expected data presented in this guide provide a solid framework for the synthesis and characterization of this and similar molecules, which are valuable intermediates in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene from 4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Bromoethoxy)-4-fluorobenzene, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The primary focus of this document is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This guide details the reaction mechanism, experimental protocols, and characterization of the target compound.

Introduction

This compound serves as a key building block in organic synthesis. The presence of the fluoro group can enhance the metabolic stability and binding affinity of target molecules, while the bromoethoxy moiety provides a reactive handle for further functionalization, making it a desirable intermediate in drug discovery and materials science. The most common and efficient method for its preparation is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-fluorophenol proceeds via a classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction. The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1,2-dibromoethane, displacing one of the bromide ions.

Reaction:

4-Fluorophenol + 1,2-Dibromoethane --(Base)--> this compound

Mechanism:

-

Deprotonation: The base removes the acidic proton from the hydroxyl group of 4-fluorophenol to form the 4-fluorophenoxide ion.

-

Nucleophilic Attack: The 4-fluorophenoxide ion acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane.

-

Displacement: The attack results in the displacement of a bromide ion as the leaving group, forming the desired ether linkage.

Experimental Protocol

This section details a reliable and high-yielding protocol for the synthesis of this compound.

Materials:

-

4-Fluorophenol

-

1,2-Dibromoethane

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel (for column chromatography)

-

Petroleum Ether

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorophenol and an excess of 1,2-dibromoethane.

-

First Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.

-

Base Addition: After the initial reflux period, add sodium hydroxide to the reaction mixture.

-

Second Reflux: Continue to heat the mixture at reflux for an additional 5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Extract the product three times with dichloromethane.

-

Combine the organic layers.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent by distillation under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent.[1]

-

-

Product Characterization: The final product, this compound, can be characterized by standard spectroscopic methods. A reported yield for this procedure is 90%.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| 4-Fluorophenol | 1 equivalent | [1] |

| 1,2-Dibromoethane | Excess | [1] |

| Sodium Hydroxide | 3 equivalents (relative to 4-fluorophenol) | [1] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (for extraction) | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 10 hours (total) | [1] |

| Purification | ||

| Method | Silica Gel Column Chromatography | [1] |

| Eluent | Petroleum Ether / Ethyl Acetate (10:1, v/v) | [1] |

| Yield | ||

| Isolated Yield | 90% | [1] |

Variations and Considerations

The Williamson ether synthesis is a versatile reaction, and several parameters can be modified to optimize the synthesis of aryl ethers.

-

Base: While sodium hydroxide is effective, other bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be used. Cesium carbonate is often more soluble and can lead to higher yields at lower temperatures.

-

Solvent: Polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) can be used as the reaction solvent. DMF, in particular, can accelerate SN2 reactions.

-

Leaving Group: While 1,2-dibromoethane is a common choice, other dihaloalkanes or alkyl sulfonates can also be employed.

It is important to use an excess of the dihaloalkane to minimize the formation of the bis-aryloxyethane byproduct.

Safety Precautions

-

4-Fluorophenol: Is toxic and corrosive. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

1,2-Dibromoethane: Is a suspected carcinogen and is toxic. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Sodium Hydroxide: Is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Visualized Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: Mechanism of the Williamson ether synthesis.

References

Reactivity of the Bromoethoxy Group in Aromatic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromoethoxy group, when attached to an aromatic ring, introduces a unique combination of reactive centers, influencing both the aromatic system and offering a site for aliphatic substitution. This technical guide provides an in-depth analysis of the reactivity of the bromoethoxy moiety in aromatic compounds. It covers the synthesis of these compounds, the directing effects of the bromoethoxy group in electrophilic aromatic substitution, the reactivity of the bromoethyl chain in nucleophilic substitution reactions, and its applications in medicinal chemistry. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of this versatile functional group.

Introduction

Aromatic compounds bearing a bromoethoxy substituent are valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The bromoethoxy group imparts a dual reactivity to the molecule. The ether linkage to the aromatic ring influences its electron density and, consequently, its susceptibility to electrophilic attack. Simultaneously, the terminal bromine atom on the ethoxy chain serves as a good leaving group for nucleophilic substitution reactions. Understanding the interplay of these reactive sites is crucial for the strategic design and synthesis of complex molecules.

Synthesis of Aromatic Bromoethoxy Compounds

The most common and efficient method for the synthesis of aromatic bromoethoxy compounds is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with a 1,2-dihaloethane, typically 1,2-dibromoethane.

General Reaction Scheme

Caption: General scheme of Williamson ether synthesis for bromoethoxy aromatics.

Experimental Protocol: Synthesis of 2-Phenoxyethyl Bromide

This protocol describes the synthesis of 2-phenoxyethyl bromide from phenol and 1,2-dibromoethane.

Materials:

-

Phenol

-

1,2-dibromoethane

-

Sodium hydroxide (NaOH)

-

Water

-

Saturated aqueous potassium carbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether (for extraction, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (0.2 mol), 1,2-dibromoethane (1.0 mol, a 5-fold excess is used to minimize the formation of the bis-ether byproduct), and water (100 mL).

-

While stirring vigorously, slowly add a solution of sodium hydroxide (0.2 mol) in water (30 mL) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110-130 °C) and maintain reflux for 6 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel. The organic layer (containing the product and excess 1,2-dibromoethane) will be the lower layer.

-

Separate the organic layer and wash it twice with a saturated aqueous potassium carbonate solution, followed by two washes with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The excess 1,2-dibromoethane can be removed by distillation at atmospheric pressure.

-

The desired product, 2-phenoxyethyl bromide, is then purified by vacuum distillation, collecting the fraction boiling at 105-107 °C at 6 mmHg.

Expected Yield: 85%[1]

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The bromoethoxy group acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the electron-donating resonance effect of the ether oxygen atom, which outweighs its electron-withdrawing inductive effect.

Directing Effects and Mechanism

The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. This stabilization of the arenium ion intermediate at these positions leads to the preferential formation of ortho and para substituted products.

Caption: Electrophilic aromatic substitution on a bromoethoxy-substituted benzene.

Quantitative Data

| Reaction | Substrate | Reagents | Products | Yield (%) | Reference |

| Bromination | Ethoxybenzene | Br₂, FeBr₃ | o-Bromoethoxybenzene, p-Bromoethoxybenzene | Mixture | [1] |

| Nitration | Bromobenzene | HNO₃, H₂SO₄ | o-Nitrobromobenzene, p-Nitrobromobenzene | Mixture | [2] |

Experimental Protocol: Nitration of Bromobenzene (Adapted for Bromoethoxybenzene)

This protocol for the nitration of bromobenzene can be adapted for bromoethoxybenzene, with the expectation of obtaining a mixture of ortho- and para-nitro-bromoethoxybenzene.

Materials:

-

Bromoethoxybenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, carefully prepare a nitrating mixture by adding 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Cool this mixture in an ice bath.

-

In a separate flask, dissolve 5 g of bromoethoxybenzene in a minimal amount of glacial acetic acid (optional, to aid dissolution).

-

Slowly, and with constant stirring, add the bromoethoxybenzene solution dropwise to the cold nitrating mixture. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol to separate the ortho and para isomers.

Reactivity of the Bromoethyl Group: Nucleophilic Substitution

The terminal bromine atom on the ethoxy chain is susceptible to nucleophilic attack, primarily through an SN2 mechanism. This allows for the introduction of a wide variety of functional groups.

SN2 Reaction Mechanism

The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Caption: Sₙ2 reaction at the bromoethyl group.

Quantitative Data

The rate of the SN2 reaction is influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles and polar aprotic solvents generally lead to faster reaction rates.

| Nucleophile | Solvent | Relative Rate |

| I⁻ | Acetone | High |

| N₃⁻ | DMF | High |

| CN⁻ | DMSO | Moderate-High |

| RS⁻ | Ethanol | High |

| RO⁻ | Alcohol | Moderate |

| H₂O | Water | Low |

Experimental Protocol: Substitution with Azide

This protocol describes the substitution of the bromine atom in 2-phenoxyethyl bromide with an azide group.

Materials:

-

2-Phenoxyethyl bromide

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 2-phenoxyethyl bromide (10 mmol) in 50 mL of DMF.

-

Add sodium azide (15 mmol, 1.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 2-phenoxyethyl azide.

-

The product can be purified by column chromatography on silica gel if necessary.

Applications in Drug Development

The bromoethoxy group and related structures are found in several pharmaceutical compounds. The reactivity of this group allows for the synthesis of complex molecules with desired biological activities.

Rilpivirine: An HIV Reverse Transcriptase Inhibitor

Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. While it doesn't contain a bromoethoxy group, its synthesis involves intermediates with related functionalities, and its mechanism of action provides a relevant example of targeting a specific biological pathway. Rilpivirine has also been investigated for its potential anticancer effects, possibly through the inhibition of Aurora A kinase and effects on the JAK-STAT and VEGF-VEGFR signaling pathways.[3]

Caption: Postulated inhibitory effect of Rilpivirine on the JAK-STAT signaling pathway.

Amiodarone: An Antiarrhythmic Agent

Amiodarone is a complex antiarrhythmic drug that affects multiple ion channels in cardiac myocytes. Although it contains iodine instead of bromine, its core structure features a substituted phenoxy group, and its mechanism illustrates how halogenated aromatic compounds can modulate biological signaling. Amiodarone primarily blocks potassium channels, but also affects sodium and calcium channels, and has anti-adrenergic properties.[4][5]

Caption: Multi-channel blocking action of Amiodarone on cardiac myocytes.

Conclusion

The bromoethoxy group is a versatile functional moiety in aromatic chemistry. It activates the aromatic ring towards ortho, para-electrophilic substitution and provides a reactive handle for nucleophilic substitution at the terminal bromine. This dual reactivity makes bromoethoxy-substituted aromatic compounds valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals. The provided experimental protocols and reactivity data serve as a practical guide for researchers leveraging the unique chemical properties of this functional group. Further investigation into the quantitative effects of the bromoethoxy group on electrophilic aromatic substitution rates and the exploration of its utility in the synthesis of novel bioactive compounds are promising areas for future research.

References

- 1. youtube.com [youtube.com]

- 2. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amiodarone - Wikipedia [en.wikipedia.org]

- 5. derangedphysiology.com [derangedphysiology.com]

The Fluorine Factor: An In-depth Technical Guide to the Reactivity of 1-(2-Bromoethoxy)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity for its biological target. This technical guide delves into the pivotal role of the fluorine atom in modulating the reactivity of 1-(2-Bromoethoxy)-4-fluorobenzene, a versatile building block in the synthesis of various pharmaceutical agents. By examining the electronic and steric effects of fluorine, we aim to provide a comprehensive understanding of its influence on the key reactions this molecule undergoes, empowering researchers to leverage its properties in the design of novel therapeutics.

The Dual Nature of Fluorine: Electronic Effects on the Aryl Ring

The reactivity of the 4-fluorophenyl group in this compound is governed by the dual electronic nature of the fluorine atom. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution (SNAr).

Conversely, fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, a +M (mesomeric) effect. This resonance effect increases the electron density at the ortho and para positions. However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon atoms in the benzene ring, the +M effect of fluorine is significantly weaker than its -I effect.

The overall impact on reactivity is a complex interplay of these opposing effects. For reactions where the transition state is sensitive to the electron density of the aromatic ring, the fluorine atom's influence is significant.

Quantitative Analysis of Fluorine's Electronic Effect: Hammett Constants

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.

For the para-fluoro substituent, the Hammett constant (σₚ) is +0.06.[1][2] The small positive value indicates that the fluorine atom is weakly electron-withdrawing overall at the para position. This is a result of the strong -I effect being largely canceled out by the +M effect. In contrast, the σₚ value for a nitro group is +0.78, indicating a much stronger electron-withdrawing character.

Table 1: Hammett Constants (σₚ) for Various Substituents

| Substituent | Hammett Constant (σₚ) |

| -F | +0.06 |

| -Cl | +0.23 |

| -Br | +0.23 |

| -I | +0.18 |

| -NO₂ | +0.78 |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

This data quantitatively demonstrates the unique position of fluorine among the halogens and other functional groups, highlighting its relatively mild electronic impact on the para position of the benzene ring.

Reactivity of the Bromoethoxy Side Chain: The Williamson Ether Synthesis

The bromoethoxy side chain of this compound is a primary alkyl halide, making it highly susceptible to nucleophilic substitution reactions, most notably the Williamson ether synthesis. This reaction is a cornerstone of ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide.[3][4][5][6][7]

The fluorine atom on the aromatic ring primarily exerts an indirect electronic effect on the reactivity of the bromoethoxy group. By withdrawing electron density from the phenoxy oxygen, the fluorine atom makes the ether oxygen slightly less electron-donating towards the ethyl bromide moiety. This can have a subtle effect on the reaction kinetics compared to the non-fluorinated analog.

Experimental Protocols

General Procedure for Williamson Ether Synthesis with this compound

This protocol provides a general guideline for the synthesis of ethereal derivatives from this compound. The specific nucleophile, base, and solvent may need to be optimized for each specific reaction.

Materials:

-

This compound

-

Nucleophile (e.g., a phenol, alcohol, or amine)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF, acetonitrile)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle or oil bath

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq) and the anhydrous solvent.

-

Add the base (1.1 - 1.5 eq) to the mixture and stir until the nucleophile is deprotonated (if applicable).

-

Add this compound (1.0 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction temperature and time will depend on the specific reactants and solvent used. Monitor the reaction progress by thin-layer chromatography (TTC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired ether.

Application in Drug Synthesis: Vortioxetine Intermediate

This compound is a key intermediate in the synthesis of several pharmaceutical compounds. One notable example is its use in the synthesis of Vortioxetine, an antidepressant.[8][9] In this synthesis, the 4-fluorophenoxyethyl moiety is introduced via a nucleophilic substitution reaction.

Caption: Workflow for the synthesis of a Vortioxetine intermediate.

This reaction highlights the utility of the bromoethoxy group as a reactive handle for introducing the 4-fluorophenoxyethyl scaffold into more complex molecules. The fluorine atom in this context is often incorporated to improve the metabolic stability and pharmacokinetic profile of the final drug molecule.

Logical Relationship of Fluorine's Effects on Reactivity

The influence of the fluorine atom in this compound on its reactivity can be summarized by considering its electronic and steric contributions.

Caption: Logical diagram of fluorine's electronic effects on reactivity.

Conclusion

The fluorine atom in this compound plays a subtle yet significant role in modulating its reactivity. Its strong inductive electron-withdrawing effect, partially offset by a weaker resonance effect, influences the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. This electronic influence also extends to the bromoethoxy side chain, albeit to a lesser extent. For drug development professionals, a thorough understanding of these fluorine-imparted properties is crucial for the rational design and synthesis of novel therapeutic agents with improved pharmacological profiles. The strategic placement of fluorine, as seen in this versatile building block, continues to be a powerful tool in the quest for safer and more effective medicines.

References

- 1. Design, synthesis and docking study of Vortioxetine derivatives as a SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caod.oriprobe.com [caod.oriprobe.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. youtube.com [youtube.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. US9926286B2 - Vortioxetine intermediate and synthesis process thereof - Google Patents [patents.google.com]

The Lynchpin of Modern Medicinal Chemistry: A Technical Guide to the Applications of 1-(2-Bromoethoxy)-4-fluorobenzene

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the strategic use of specialized chemical intermediates is paramount. Among these, 1-(2-Bromoethoxy)-4-fluorobenzene has emerged as a critical building block, offering a unique combination of reactivity and desirable physicochemical properties. This technical guide provides an in-depth exploration of the potential applications of this versatile molecule in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination and a Reactive Handle

This compound, with the CAS number 332-48-9, is an aromatic compound featuring a fluorinated benzene ring connected to a bromoethoxy side chain. The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, improve its lipophilicity for better membrane permeability, and increase its binding affinity to target proteins. The bromoethoxy group provides a reactive site for nucleophilic substitution, primarily through the Williamson ether synthesis, allowing for the facile introduction of the 2-(4-fluorophenoxy)ethyl moiety into a wide range of molecular scaffolds. This dual functionality makes it a highly valuable intermediate in the synthesis of complex and biologically active molecules.

Core Application: Synthesis of Bioactive Molecules

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of novel therapeutic agents. Its ability to readily react with nucleophiles, particularly amines and phenols, allows for the construction of ether linkages, a common motif in many drug classes.

Synthesis of Spirocyclic Compounds with Potential Pharmacological Activity

A concrete example of the utility of this compound is in the synthesis of complex spirocyclic structures. One such documented synthesis is that of N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide.[1] This class of compounds, featuring a hydantoin core, has been investigated for a range of therapeutic applications, including as anticonvulsants and anticancer agents.[1][2]

Experimental Protocol: Synthesis of N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide [1]

-

Starting Material Preparation: The synthesis begins with the preparation of the spirocyclic amine precursor.

-

Alkylation Reaction: The precursor is dissolved in acetonitrile. To this solution, potassium carbonate (K₂CO₃) and this compound are added.

-

Reaction Conditions: The reaction mixture is heated to 358 K (85 °C) for 6 hours.

-

Work-up: After cooling to room temperature, the mixture is filtered. The filtrate is then concentrated to yield the crude product.

-

Deprotection and Acylation: The resulting intermediate undergoes deprotection of a tert-butyl dicarbonate (BOC) group using dioxane-HCl, followed by basification to yield the free amine. This amine is then acylated with 4-methylbenzoyl chloride in the presence of triethylamine (Et₃N) in dichloromethane at room temperature overnight to yield the final product.

The following diagram illustrates the key alkylation step in this synthesis.

Caption: Williamson Ether Synthesis of a Spirocyclic Intermediate.

Potential in the Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

The 2-(4-fluorophenoxy)ethyl moiety is a key structural feature in some compounds designed as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. For instance, novel 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivatives have been synthesized and evaluated for their SSRI activity.[3] While the reported synthesis of these specific analogs did not utilize this compound directly, its potential as a starting material for similar structures is evident.

A plausible synthetic route would involve the Williamson ether synthesis between this compound and a suitable piperazine derivative containing a hydroxyl group.

The following diagram outlines a proposed synthetic workflow for generating a library of potential SSRI candidates.

Caption: Proposed Workflow for Synthesizing Potential SSRIs.

Emerging Applications in Targeted Therapies

The structural motifs accessible through this compound are also relevant in the development of targeted therapies, such as enzyme inhibitors.

Potential Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, particularly effective in tumors with BRCA mutations.[4] Many PARP inhibitors feature complex heterocyclic systems, and the introduction of a fluorinated phenyl group can enhance their binding affinity and pharmacokinetic properties. While direct synthesis from this compound is not yet widely documented for current PARP inhibitors, its potential as a building block for novel analogs with improved properties is an active area of research.

Linker Chemistry in Drug Conjugates

The bromoethoxy group can also be envisioned as a reactive handle for conjugation in more complex drug delivery systems, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), after appropriate functional group manipulation. The fluorophenyl moiety could contribute to favorable non-covalent interactions with target proteins.

Quantitative Data Summary

While specific quantitative pharmacological data for compounds directly synthesized from this compound is limited in the public domain, the following table summarizes the reported activity for a class of compounds that could be potentially synthesized using this intermediate.

| Compound Class | Target | Key Compound Example | IC₅₀ (µM) | Reference |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines | Serotonin Reuptake Transporter (SERT) | 1-(3-chlorophenyl)-4-[2-(4-fluorophenoxy)-2-phenylethyl]-piperazine HCl | 1.45 | [3] |

| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(2-methoxyphenyl)-piperazine HCl | 3.27 | [3] | ||

| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine HCl | 9.56 | [3] |

Conclusion and Future Outlook

This compound stands as a valuable and versatile intermediate in medicinal chemistry. Its strategic combination of a fluorinated aromatic ring and a reactive alkyl bromide side chain provides a straightforward route to incorporate the beneficial 2-(4-fluorophenoxy)ethyl moiety into a diverse range of molecular architectures. The documented use in the synthesis of complex spirocyclic compounds and its high potential for the development of novel CNS agents, such as SSRIs, underscore its importance. As the demand for more sophisticated and effective therapeutics continues to grow, the applications of this compound are poised to expand, making it a key tool in the arsenal of medicinal chemists. Further exploration of its utility in the synthesis of targeted therapies and drug conjugates represents a promising avenue for future research.

References

- 1. N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to 1-(2-Bromoethoxy)-4-fluorobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-4-fluorobenzene is a key building block in modern organic synthesis, valued for its dual reactivity that allows for the strategic introduction of a fluorinated aromatic moiety and a reactive ethyl ether chain. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound particularly attractive for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of its synthesis, key reactions, and its application in the synthesis of bioactive molecules, with a focus on providing practical experimental details and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 332-48-9 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Clear colorless to brownish liquid after melting |

| Melting Point | 58-60 °C |

| Boiling Point | 66 °C at 0.1 mmHg |

| Density | ~1.49 g/cm³ (estimate) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-fluorophenol to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Fluorophenol

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a suitable reaction vessel, dissolve 4-fluorophenol in an aqueous solution of sodium hydroxide to generate the sodium 4-fluorophenoxide in situ.

-

Add an excess of 1,2-dibromoethane to the reaction mixture.

-

Heat the mixture under reflux for several hours to ensure the completion of the reaction.

-

After cooling to room temperature, extract the product into dichloromethane.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) to afford pure this compound.

Quantitative Data:

| Reactant | Molar Ratio | Yield | Purity |

| 4-Fluorophenol | 1 | ~90% | >98% (after chromatography) |

| 1,2-Dibromoethane | Excess | ||

| Sodium hydroxide | 1.1 |

Application in the Synthesis of Bioactive Molecules: A Case Study of a Vortioxetine Precursor

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. A notable example is its use in the preparation of 1-[2-(4-fluorophenoxy)ethyl]piperazine, a key precursor to the multimodal antidepressant Vortioxetine. This reaction proceeds via a nucleophilic substitution where the secondary amine of piperazine attacks the electrophilic carbon of the bromoethoxy group.

Experimental Protocol: Synthesis of 1-[2-(4-fluorophenoxy)ethyl]piperazine

Materials:

-

This compound

-

Piperazine

-

A suitable base (e.g., potassium carbonate, K₂CO₃)

-

A suitable solvent (e.g., acetonitrile, CH₃CN)

Procedure:

-

To a solution of piperazine in acetonitrile, add a base such as potassium carbonate.

-

Add this compound to the mixture.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 1-[2-(4-fluorophenoxy)ethyl]piperazine.

Quantitative Data:

| Reactant | Molar Ratio | Yield |

| This compound | 1 | High |

| Piperazine | Excess (e.g., 2-3 equivalents) | |

| Base (K₂CO₃) | 2 equivalents |

Spectroscopic Data of this compound

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of expected spectral data.

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons (AA'BB' system) in the range of 6.8-7.1 ppm. Two triplets corresponding to the -OCH₂- and -CH₂Br protons, typically around 4.3 ppm and 3.6 ppm, respectively. |

| ¹³C NMR | Aromatic carbons with characteristic shifts influenced by the fluorine and ether linkage. Two aliphatic carbon signals for the ethoxy chain. |

| IR | C-F stretching vibration, C-O-C (ether) stretching bands, and C-Br stretching vibration. Aromatic C-H and C=C stretching bands. |

| Mass Spec. | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). |

Signaling Pathways of Derived Bioactive Molecules: The Case of Vortioxetine

Vortioxetine, synthesized using a precursor derived from this compound, is a multimodal antidepressant. Its mechanism of action is complex and involves the modulation of several serotonergic pathways.[1] It acts as a serotonin (5-HT) reuptake inhibitor and also functions as an agonist, partial agonist, or antagonist at various serotonin receptors.[2]

Recent studies have also implicated other signaling pathways in the therapeutic effects of Vortioxetine. For instance, it has been shown to exhibit anti-glioblastoma activity by modulating the PI3K-Akt signaling pathway.[3] Furthermore, the antidepressant effects of Vortioxetine may be linked to its influence on the Brain-Derived Neurotrophic Factor (BDNF)/TrkB signaling pathway, which is crucial for neuronal survival and plasticity.[4][5]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Williamson ether synthesis and its ability to participate in nucleophilic substitution reactions make it a readily accessible intermediate for the construction of complex molecules. The incorporation of the 4-fluorophenoxyethyl moiety has proven to be a successful strategy in drug discovery, as exemplified by the multimodal antidepressant Vortioxetine. A thorough understanding of its reactivity and applications, as detailed in this guide, can empower researchers and drug development professionals to leverage this building block for the creation of novel and effective chemical entities.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 1-(2-Bromoethoxy)-4-fluorobenzene

An In-depth Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)-4-fluorobenzene

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and essential safety protocols to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a fluorinated aromatic bromoalkoxy compound. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 332-48-9 | [1][2] |

| Molecular Formula | C8H8BrFO | [2][3] |

| Molecular Weight | 219.06 g/mol | [2] |

| Appearance | Clear colorless to brownish liquid after melting | [3] |

| Melting Point | 58-60 °C | [3] |

| Boiling Point | 66 °C at 0.1 mmHg | [3] |

| Synonyms | 4-Fluorophenoxy-ethylbromide, β-Bromo-4-fluorophenetole | [3] |

Hazard Identification and Toxicology

While the toxicological properties of this compound have not been fully investigated, it is classified as a hazardous substance.[2] It is crucial to handle this compound with care, assuming it may have significant health effects.

GHS Hazard Classification:

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Acute Effects: This compound is an irritant to the skin, eyes, and mucous membranes of the upper respiratory tract.[2] Ingestion and inhalation may be harmful.[2]

Chronic Effects: Long-term exposure effects have not been determined. As with many halogenated organic compounds, repeated exposure should be avoided.

Toxicology Data: Specific quantitative toxicity data such as LD50 or LC50 values for this compound are not currently available.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

| Body Part | Recommended Protection | Specifications and Best Practices |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash hazards. | Must be compliant with ANSI Z87.1 standards.[4][5] |

| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A flame-resistant lab coat should be worn. | Inspect gloves before each use. Lab coats should be fully buttoned.[4][6] |

| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. | If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][7] |

| Footwear | Closed-toe shoes made of a material that resists chemical penetration. | --- |

Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.[2][8]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.[2]

-

Keep containers tightly closed when not in use.[2]

-

Take precautionary measures against static discharge.

Storage:

-

Keep containers tightly closed.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures